molecular formula C10H11NO2 B118976 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 140397-34-8

1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No. B118976
M. Wt: 177.2 g/mol
InChI Key: AACXATMOEQTZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, also known as tryptophan methyl ester, is an important amino acid derivative that has been widely used in various scientific research applications. Its unique chemical structure and properties make it an attractive candidate for studying the biochemical and physiological effects of amino acid derivatives.

Mechanism Of Action

The mechanism of action of 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is not fully understood. However, it is believed to act as a precursor to serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. It may also have an impact on other neurotransmitters such as dopamine and norepinephrine.

Biochemical And Physiological Effects

1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can have a positive impact on mood, appetite, and sleep. It has also been shown to have an impact on the regulation of other neurotransmitters such as dopamine and norepinephrine. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may have a protective effect on the brain and other organs.

Advantages And Limitations For Lab Experiments

1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a stable chemical structure, which makes it suitable for use in a wide range of experiments. It is also readily available and relatively inexpensive. However, there are some limitations to its use. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are many future directions for the study of 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid. One area of research is the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the study of its impact on other neurotransmitters such as dopamine and norepinephrine. Additionally, there is potential for the use of 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid in the synthesis of peptides for drug delivery and other biomedical applications. Further research is needed to fully understand the mechanism of action and potential applications of this important amino acid derivative.

Synthesis Methods

1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid can be synthesized through various methods, including the Fischer indole synthesis, the Pictet-Spengler reaction, and the Leimgruber-Batcho indole synthesis. The Fischer indole synthesis involves the reaction of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Leimgruber-Batcho indole synthesis involves the reaction of a substituted aniline with phosgene and a Grignard reagent.

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has been used in various scientific research applications, including the study of neurotransmitters, the development of new drugs, and the synthesis of peptides. It has been shown to have a significant impact on the regulation of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been used in the development of new drugs for the treatment of depression, anxiety, and other psychiatric disorders. In addition, it has been used in the synthesis of peptides for drug delivery and other biomedical applications.

properties

CAS RN

140397-34-8

Product Name

1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

1-methyl-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13)

InChI Key

AACXATMOEQTZJH-UHFFFAOYSA-N

SMILES

CN1C(CC2=CC=CC=C21)C(=O)O

Canonical SMILES

CN1C(CC2=CC=CC=C21)C(=O)O

synonyms

1H-Indole-2-carboxylicacid,2,3-dihydro-1-methyl-(9CI)

Origin of Product

United States

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